Luteolin-4'-glucoside

Descripción general

Descripción

Luteolin 4'-glucoside is a natural product found in Disporum cantoniense, Pseudognaphalium affine, and other organisms with data available.

Mecanismo De Acción

- One of its key targets is NF-κB (nuclear factor kappa B) , a transcription factor involved in inflammation and immune responses .

- Additionally, it interacts with enzymes such as cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS) , which play roles in inflammation and oxidative stress .

- It suppresses the phosphorylation of p38 MAPK , JNK , and ERK , leading to reduced NF-κB nuclear translocation and subsequent inflammation .

- By inhibiting COX-2 and iNOS expression, it decreases the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) .

- Luteolin-4’-glucoside affects several pathways:

- Anti-inflammatory pathway : By downregulating pro-inflammatory cytokines (e.g., TNF-α, IL-6), it mitigates inflammation .

- Anticancer pathway : It directly inhibits tumor cell growth, induces apoptosis, and regulates angiogenesis .

- Antioxidant pathway : Luteolin-4’-glucoside scavenges free radicals, protecting cells from oxidative damage .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Análisis Bioquímico

Biochemical Properties

Luteolin-4’-Glucoside plays a crucial role in biochemical reactions. It is a substrate for the enzyme uridine diphosphate glycosyltransferase (UGT), which catalyzes the glycosylation of luteolin . This reaction results in the formation of luteolin-7-O-glucoside and luteolin-4’,7-di-O-glucoside . The glycosylation process enhances the solubility and stability of luteolin, thereby influencing its bioavailability and biological activity .

Cellular Effects

The effects of Luteolin-4’-Glucoside on cells are largely attributed to its antioxidant potential . It has been found to be effective in preventing oxidative damage in cells . Additionally, it has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective activities .

Molecular Mechanism

The molecular mechanism of action of Luteolin-4’-Glucoside involves its interaction with various biomolecules. It binds to enzymes and proteins, influencing their function and activity . For instance, it acts as a substrate for UGT, influencing the enzyme’s activity and the subsequent biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Luteolin-4’-Glucoside can change over time. For example, increased temperature enhances the activities of UGT, leading to an elevated production of luteolin-4’,7-di-O-glucoside .

Metabolic Pathways

Luteolin-4’-Glucoside is involved in the flavonoid biosynthesis pathway. It is metabolized by the enzyme UGT, which adds a glucose moiety to the luteolin molecule, forming luteolin-7-O-glucoside and luteolin-4’,7-di-O-glucoside .

Transport and Distribution

The transport and distribution of Luteolin-4’-Glucoside within cells and tissues are influenced by its glycosylation. Glycosylation enhances the solubility of luteolin, facilitating its transport and distribution .

Actividad Biológica

Luteolin-4'-glucoside, a glycosylated form of luteolin, is a flavonoid that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

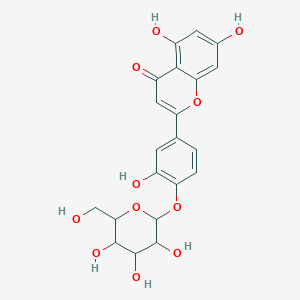

This compound (C21H20O11) is categorized as a glycosyloxyflavone, specifically a beta-D-glucoside derivative of luteolin. Its structure includes three hydroxyl groups, which contribute to its biological activities. The compound is known for its enhanced solubility and bioavailability compared to its aglycone counterpart, luteolin .

1. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, which are pivotal in the inflammatory response. This effect has been demonstrated in models of hyperuricemia and gouty arthritis, where this compound reduced paw swelling and inflammation induced by monosodium urate (MSU) crystals .

Table 1: Anti-inflammatory Effects of this compound

| Study | Model | Findings |

|---|---|---|

| Hyperuricemia mice | Decreased mURAT1 levels, inhibited XO activity | |

| In vitro assays | Inhibition of JAK/STAT3 and NF-κB pathways |

2. Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. The presence of hydroxyl groups enhances its reactivity with reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

3. Antitumor Properties

Research indicates that this compound may possess antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has been suggested that the compound can affect various signaling pathways involved in cancer progression, including those related to cell cycle regulation and apoptosis .

The biological activities of this compound are mediated through several mechanisms:

- Inhibition of Enzymes : this compound inhibits xanthine oxidase (XO), an enzyme involved in uric acid production, thus aiding in the management of hyperuricemia .

- Modulation of Signaling Pathways : It interacts with key inflammatory pathways such as NF-κB and JAK/STAT3, leading to decreased expression of inflammatory mediators .

- Regulation of Metabolic Pathways : The compound influences metabolic processes associated with inflammation and cancer cell metabolism, including glycolysis and lipid peroxidation .

Case Study 1: Treatment of Hyperuricemia

In a study involving hyperuricemic mice, treatment with this compound significantly lowered uric acid levels and improved renal function. The compound was found to enhance uric acid excretion by downregulating mURAT1 expression and inhibiting XO activity .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines by activating caspase pathways. This suggests potential for development as an adjunct therapy in cancer treatment .

Aplicaciones Científicas De Investigación

Anti-inflammatory Effects

Luteolin-4'-glucoside has demonstrated significant anti-inflammatory properties. In a study involving hyperuricemia and gouty arthritis models, luteolin and its glucoside were found to reduce inflammation by lowering the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests potential therapeutic applications for treating conditions associated with inflammation .

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which can help mitigate oxidative stress-related diseases. The antioxidant activity is believed to be linked to its glycosylation pattern, which enhances solubility and bioavailability compared to its aglycone form .

Neuroprotective Effects

In studies related to neurodegenerative diseases, this compound has been shown to alleviate cognitive impairment in animal models. Its mechanisms include reducing amyloid-beta burden and neuronal apoptosis, indicating potential applications in treating Alzheimer's disease .

Bioavailability Improvement

A recent study highlighted the use of microemulsion systems to enhance the bioavailability of luteolin and its derivatives, including this compound. This method significantly increased the plasma concentration of luteolin metabolites, suggesting improved absorption when administered orally .

Therapeutic Potential in Chronic Diseases

This compound has been investigated for its role in treating chronic diseases such as idiopathic pulmonary fibrosis (IPF). It is one of the active components in traditional herbal formulations like Danhong injection, which has shown efficacy in improving lung function and reducing inflammatory markers in clinical settings .

Natural Preservative

Due to its antioxidant properties, this compound is being explored as a natural preservative in food products. Its ability to inhibit lipid peroxidation can extend the shelf life of various food items while providing health benefits .

Functional Food Ingredient

The incorporation of this compound into functional foods is gaining attention for its potential health benefits. Studies suggest that foods enriched with this compound may contribute to the prevention of chronic diseases through their anti-inflammatory and antioxidant effects.

Comparative Data Table

Case Study 1: Hyperuricemia Treatment

A study conducted on mice with hyperuricemia demonstrated that treatment with this compound led to a significant reduction in uric acid levels and alleviated renal dysfunction associated with high uric acid levels. The findings support its potential as a therapeutic agent for gout management .

Case Study 2: Cognitive Improvement in Alzheimer’s Models

In APP/PS1 mouse models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid-beta accumulation. These results suggest that this compound could be beneficial in developing treatments for neurodegenerative disorders .

Propiedades

IUPAC Name |

5,7-dihydroxy-2-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNXUSWGOJMEFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Luteolin 4'-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6920-38-3 | |

| Record name | Luteolin 4'-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178 - 179 °C | |

| Record name | Luteolin 4'-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.